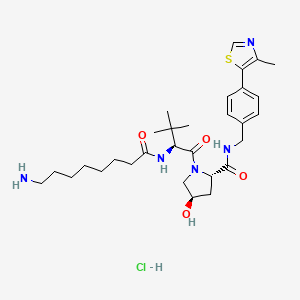![molecular formula C21H26N2O2 B12372433 (1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)
(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene is a complex organic molecule characterized by its unique pentacyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of functional groups such as the ethylidene, methoxy, and methyl groups. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Reaction conditions are carefully controlled to maintain the integrity of the complex structure and to minimize by-products.
化学反应分析
Types of Reactions
(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s electronic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene: has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include drug development, where its reactivity can be harnessed to design new pharmaceuticals.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism by which (1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar Compounds
- Compounds such as bromomethyl methyl ether and sulfur compounds share some reactivity patterns but differ in their core structures and specific applications .
(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene: can be compared to other pentacyclic compounds with similar functional groups.
Uniqueness
The uniqueness of This compound lies in its intricate pentacyclic framework and the presence of multiple functional groups, which confer a wide range of reactivity and potential applications. This makes it a valuable compound for both fundamental research and practical applications.
属性
分子式 |
C21H26N2O2 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C21H26N2O2/c1-4-13-11-22(2)19-9-16-14-7-5-6-8-18(14)23(24-3)21(16)20-10-15(13)17(19)12-25-20/h4-8,15,17,19-20H,9-12H2,1-3H3/b13-4-/t15?,17?,19-,20-/m0/s1 |
InChI 键 |
WZEYGSAJRPIRJA-HUOLEYQVSA-N |
手性 SMILES |
C/C=C\1/CN([C@H]2CC3=C([C@@H]4CC1C2CO4)N(C5=CC=CC=C35)OC)C |
规范 SMILES |
CC=C1CN(C2CC3=C(C4CC1C2CO4)N(C5=CC=CC=C35)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)
![(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B12372378.png)








![[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)

